

Commercial Suppliers and Technical Guide for High-Purity Baclofen-d4

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Compound of Interest

Compound Name: Baclofen-d4

Cat. No.: B563136

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity **Baclofen-d4**, a deuterated analog of the gamma-aminobutyric acid (GABA) receptor agonist, Baclofen. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.

Introduction to Baclofen-d4

Baclofen is a muscle relaxant and antispasmodic agent that acts as a selective agonist for the GABAB receptor. Its deuterated analog, **Baclofen-d4**, is a critical tool in drug development and clinical research. The incorporation of four deuterium atoms into the Baclofen molecule results in a mass shift that allows for its use as an internal standard in mass spectrometry-based quantification of Baclofen in biological matrices. This ensures accurate and precise measurements by correcting for variations in sample preparation and instrument response.

Commercial Suppliers of High-Purity Baclofen-d4

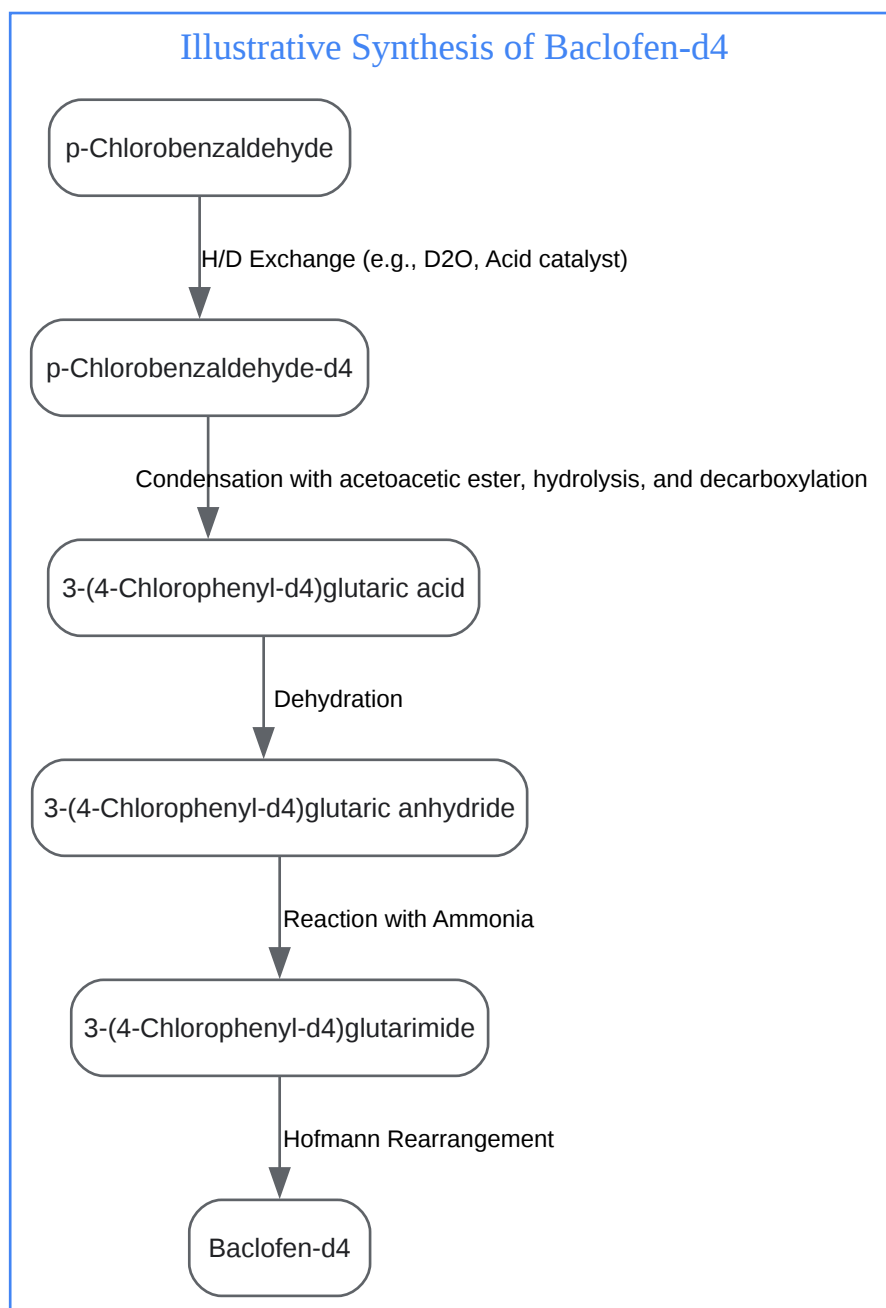
A number of reputable suppliers provide high-purity **Baclofen-d4** for research and development purposes. The following table summarizes the quantitative data available from various suppliers. It is important to note that specifications can vary by lot, and users should always refer to the supplier's certificate of analysis for the most accurate information.

Supplier	Product Name	CAS Number	Chemical Purity	Isotopic Purity (d4)	Available Forms
Toronto Research Chemicals (TRC)	Baclofen-d4	1189938-30-4	Not specified	Not specified	Solid
Alsachim	(±)-Baclofen-d4	1189938-30-4	≥98%	≥99%	Solid
Cayman Chemical	(±)-Baclofen-d4	1189938-30-4	Not specified	≥99% (d1-d4)	Solid
Santa Cruz Biotechnology	Baclofen-d4	70155-52-1	Not specified	Not specified	Solid
Clearsynth	Baclofen-d4	1189938-30-4	Not specified	Not specified	Solid

Synthesis of Baclofen-d4

The synthesis of **Baclofen-d4** typically involves the introduction of deuterium atoms into the Baclofen molecule or a precursor. While specific proprietary methods are not disclosed by suppliers, a plausible synthetic route can be extrapolated from known methods for the synthesis of Baclofen and the deuteration of aromatic compounds. A common approach involves the deuteration of the phenyl ring of a suitable precursor.

Illustrative Synthetic Pathway



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Caption: Illustrative synthetic pathway for **Baclofen-d4**.

Experimental Protocol: Synthesis of p-Chlorobenzaldehyde-d4 (Illustrative)

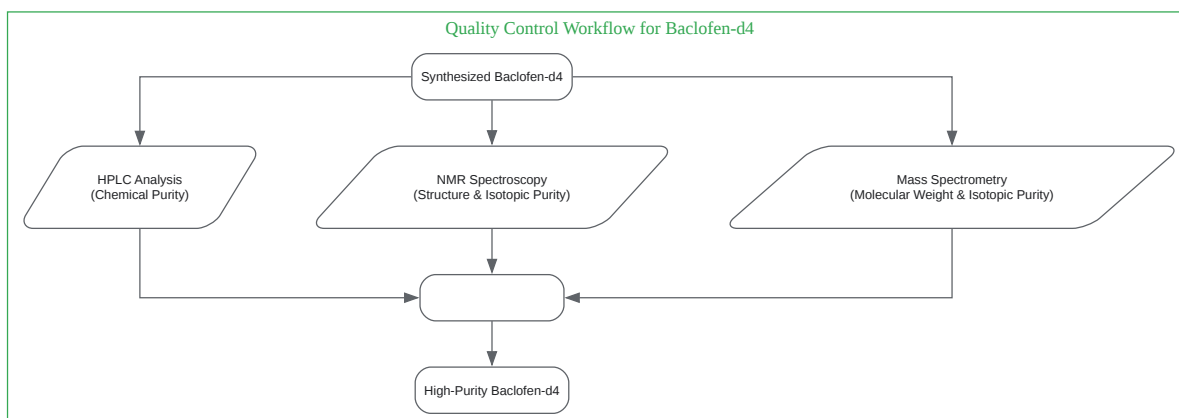
- **Reaction Setup:** A mixture of p-chlorobenzaldehyde (1 equivalent) and a deuterium source such as deuterium oxide (D_2O , excess) is prepared in a sealed reaction vessel.
- **Catalysis:** An acid catalyst (e.g., deuterated sulfuric acid, D_2SO_4) is added to facilitate the hydrogen-deuterium exchange on the aromatic ring.
- **Reaction Conditions:** The mixture is heated to an elevated temperature (e.g., 150-200 °C) under pressure for a sufficient duration to achieve high levels of deuteration.
- **Work-up and Purification:** After cooling, the reaction mixture is neutralized. The deuterated product is extracted with an organic solvent, dried, and purified using techniques such as column chromatography or recrystallization to yield p-chlorobenzaldehyde-d₄.

Subsequent steps would follow established synthetic routes for Baclofen, using the deuterated precursor.

Quality Control of High-Purity Baclofen-d₄

Ensuring the chemical and isotopic purity of **Baclofen-d₄** is crucial for its intended applications. A comprehensive quality control workflow involves multiple analytical techniques.

Quality Control Workflow



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Caption: Quality control workflow for high-purity **Baclofen-d4**.

Experimental Protocols for Quality Control

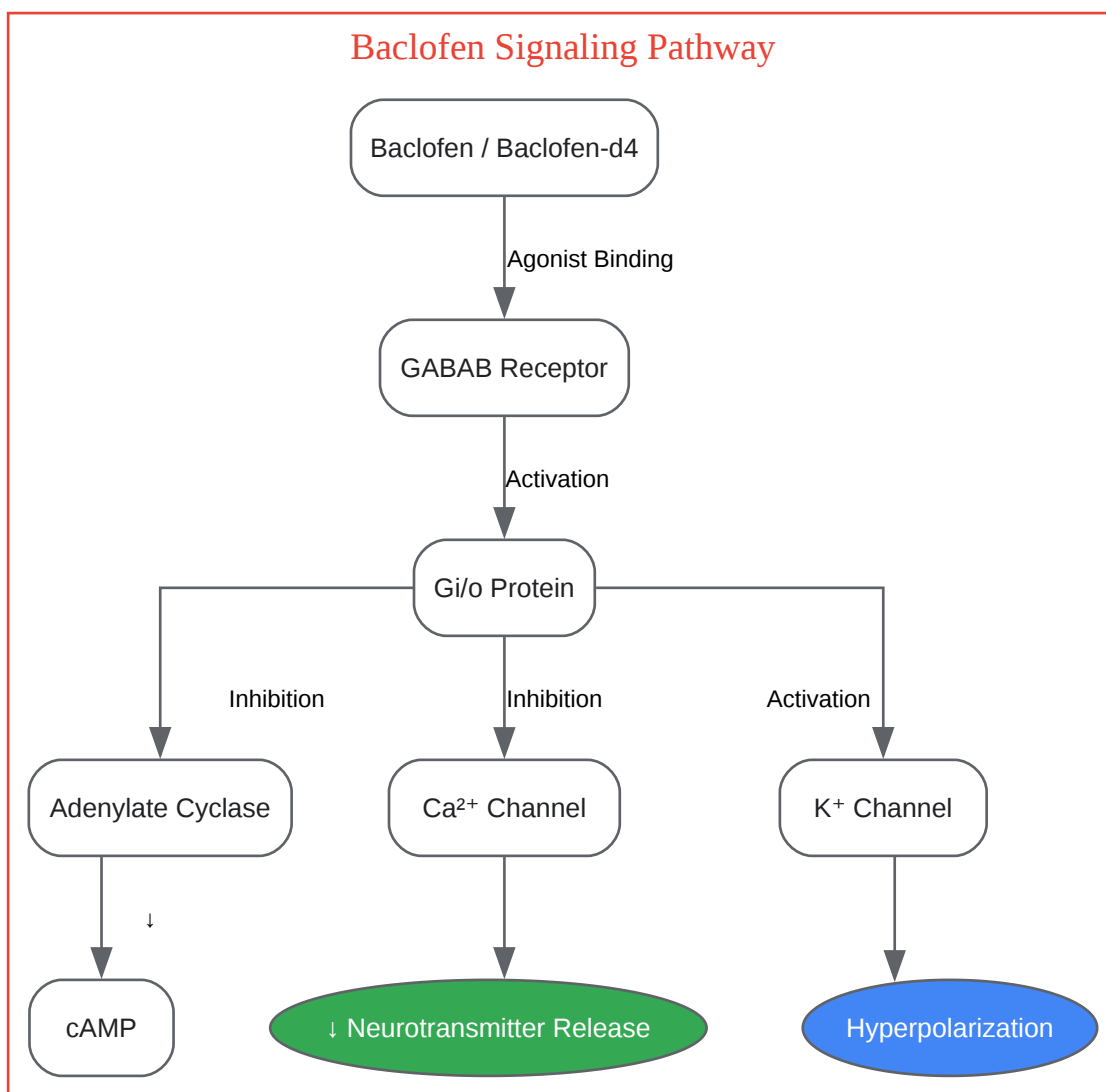
- Objective: To determine the chemical purity of **Baclofen-d4** and to quantify any non-deuterated Baclofen or other impurities.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 220 nm.
- Procedure: A solution of **Baclofen-d4** is prepared in the mobile phase and injected into the HPLC system. The peak area of **Baclofen-d4** is compared to the total area of all peaks to calculate the chemical purity.
- Objective: To confirm the chemical structure of **Baclofen-d4** and to determine the extent and position of deuterium incorporation.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- ¹H NMR: The absence or significant reduction of signals corresponding to the aromatic protons confirms successful deuteration. The integration of the remaining proton signals is used to verify the structure.
- ²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
- ¹³C NMR: The carbon spectrum can further confirm the overall structure of the molecule.
- Objective: To confirm the molecular weight of **Baclofen-d4** and to determine the isotopic distribution (percentage of d0, d1, d2, d3, and d4 species).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
- Procedure: A solution of **Baclofen-d4** is infused into the mass spectrometer. The mass spectrum will show a cluster of peaks corresponding to the different deuterated species. The relative intensities of these peaks are used to calculate the isotopic enrichment. The fragmentation pattern can also be analyzed to confirm the structure. The protonated molecule [M+H]⁺ of **Baclofen-d4** is expected at m/z 218.08, compared to m/z 214.06 for unlabeled Baclofen. A characteristic fragment ion for Baclofen is observed at m/z 151, corresponding to the loss of the amino acid side chain.

Baclofen's Mechanism of Action: GABAB Receptor Signaling

Baclofen exerts its therapeutic effects by acting as an agonist at GABAB receptors, which are G-protein coupled receptors.

GABAB Receptor Signaling Pathway



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Caption: Simplified GABAB receptor signaling pathway activated by Baclofen.

Activation of the GABAB receptor by Baclofen leads to the dissociation of the associated Gi/o protein. The $\beta\gamma$ subunits of the G-protein can then directly inhibit presynaptic voltage-gated calcium channels, leading to a decrease in neurotransmitter release. The $\beta\gamma$ subunits can also activate inwardly rectifying potassium channels, causing hyperpolarization of the postsynaptic membrane and an inhibitory effect. Additionally, the α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Conclusion

High-purity **Baclofen-d4** is an indispensable tool for researchers in drug development and related fields. A thorough understanding of its commercial availability, synthesis, and the analytical methods used for its quality control is essential for obtaining reliable and reproducible experimental results. This guide provides a foundational overview to assist scientists in the selection and application of this critical research material. Researchers should always consult the supplier's documentation for specific product information and adhere to appropriate laboratory safety protocols when handling this compound.

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